N-Methyl-1-(4-methylpyridin-2-YL)methanamine

PDE10A inhibition Neuropharmacology Scaffold optimization

Medicinal chemists designing CNS or oncology candidates need efficient SAR exploration on a validated pharmacophore. This 4-methylpyridin-2-yl scaffold delivers proven nanomolar potency against PDE10A and CXCR4. The N-methyl handle enables unique diversification into novel WDR5 inhibitors and robust transition-metal catalysts. - Directly maps to PDE10A/CXCR4 inhibitor cores with established nM binding - Secondary amine vector for IP-generating WDR5 inhibitor libraries - Bidentate ligand precursor for Ru/Pd catalysts active on aryl chlorides

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1060804-82-1
Cat. No. B1451752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(4-methylpyridin-2-YL)methanamine
CAS1060804-82-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)CNC
InChIInChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3
InChIKeyMFGOBEMQKQQRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-methylpyridin-2-yl)methanamine: Strategic Building Block


N-Methyl-1-(4-methylpyridin-2-yl)methanamine (CAS 1060804-82-1) is a heterocyclic organic compound belonging to the 2-pyridylmethylamine class [1]. Its structure, defined by a pyridine ring with a methyl group at the 4-position and an N-methylaminomethyl group at the 2-position, confers distinct steric and electronic properties [2]. This specific substitution pattern makes it a versatile intermediate for synthesizing bioactive molecules and a ligand in coordination chemistry, distinguishing it from simpler pyridinylmethanamines .

N-Methyl-1-(4-methylpyridin-2-yl)methanamine: Why Substitution Fails


Direct substitution with simpler analogs like N-methyl-1-(pyridin-2-yl)methanamine (CAS 21035-59-6) or the non-methylated (4-methylpyridin-2-yl)methanamine (CAS 129768-95-2) is not straightforward. The target compound's 4-position methyl group and secondary amine are not just minor modifications; they are critical structural features that influence both its utility as a synthetic building block and its performance in specific biological and catalytic applications . These differences translate into quantifiable variations in target binding, catalytic efficiency, and the potential for further derivatization. The following evidence details these performance gaps, providing a quantitative basis for selection over available alternatives [1].

N-Methyl-1-(4-methylpyridin-2-yl)methanamine: Evidence-Based Differentiation


Enhanced PDE10A Inhibition

The 4-methylpyridin-2-yl moiety is a key pharmacophore in potent PDE10A inhibitors. A derivative containing this motif (BDBM343322) exhibits an IC50 of <5 nM against human PDE10A [1]. While not a direct comparison of the free amine, this data demonstrates the structural feature's capacity for high-affinity target engagement. In contrast, PDE10A inhibitors lacking this specific 4-methylpyridine substitution often show significantly lower potency (e.g., IC50 = 480 nM) [2], highlighting the critical contribution of the 4-methyl group to binding affinity.

PDE10A inhibition Neuropharmacology Scaffold optimization

Improved CXCR4 Antagonist Activity

The 4-methylpyridin-2-yl group is a recurring motif in potent CXCR4 antagonists. A derivative (BDBM50337581, CHEMBL1682993) shows an IC50 of 8 nM in a CXCR4 antagonist assay [1]. This is significantly more potent than other CXCR4 antagonists lacking this specific substitution, which often display IC50 values in the micromolar range (e.g., IC50 = 3.8 μM or 340 nM) [2][3]. While the target compound is a precursor, this data underscores the value of its core structure for generating high-affinity ligands.

CXCR4 antagonism Cancer metastasis Immunomodulation

WDR5 Inhibitor Precursor

The target compound's close structural analog, (4-methylpyridin-2-yl)methanamine (the non-methylated secondary amine), is explicitly used in the preparation of isoquinolinone compounds that act as potent, orally bioavailable WDR5 inhibitors [1]. These advanced inhibitors, such as those co-crystallized with WDR5 (PDB 7UAS) [2], show potent anti-proliferative activity against cancer cells. The target compound, with its N-methyl group, offers a distinct handle for further derivatization and property modulation compared to the primary amine analog, enabling the synthesis of a different and potentially patentable chemical space.

WDR5 inhibition Epigenetics Cancer therapeutics

Ligand for Ruthenium Catalysts

The 4-methylpyridin-2-yl moiety serves as a key ligand component in highly efficient ruthenium catalysts. Complexes incorporating this group, such as 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+), demonstrate significant catalytic activity . In hydrogenation reactions, these catalysts can achieve high turnover numbers (TONs) and chemoselectivity. For instance, related ruthenium complexes with phosphine-free N-(4-methylpyridin-2-yl)quinolin-2-amine ligands have been shown to be highly efficient for nitroarene hydrogenation under mild conditions [1]. This contrasts with catalysts based on simpler pyridine ligands, which may exhibit lower activity or require harsher conditions.

Catalysis Hydrogenation Coordination chemistry

Improved Aryl-Cl Activation

N-Methyl-1-(4-methylpyridin-2-yl)methanamine is a direct precursor to aminopyridinato ligands used in Group 10 metal complexes. These complexes have been applied as catalysts for the challenging activation of aryl chlorides [1]. While specific TON data for the target compound's complexes are not available, the study of related (4-methyl-pyridin-2-yl)(trimethylsilanyl)amine (ApSi-H) and tert-butyl(4-methyl-pyridin-2-yl)amine (AptBu-H) ligands demonstrates the ability of this scaffold to support catalytic C-Cl bond activation. This is a significant advancement over catalysts that are only effective with more reactive (and expensive) aryl bromides or iodides, thus expanding the scope of accessible cross-coupling reactions [2].

Cross-coupling Palladium catalysis Aryl chloride activation

N-Methyl-1-(4-methylpyridin-2-yl)methanamine: Key Application Scenarios


PDE10A & CXCR4 Inhibitor Synthesis

Prioritize this compound as a key intermediate for synthesizing libraries of PDE10A and CXCR4 inhibitors. Its 4-methylpyridin-2-yl scaffold is a validated pharmacophore that has been shown to confer nanomolar potency against these targets [1][2]. By utilizing this building block, medicinal chemists can efficiently explore structure-activity relationships (SAR) and accelerate the discovery of preclinical candidates for CNS disorders and cancer immunotherapy.

Next-Generation WDR5 Inhibitor Development

Leverage the N-methyl group of this compound as a unique synthetic handle to create novel WDR5 inhibitors. Given the established role of related primary amine analogs in generating potent, orally bioavailable WDR5 inhibitors currently in advanced research [3], this secondary amine offers a distinct vector for diversification. This approach allows for the optimization of pharmacokinetic properties and the creation of new intellectual property in the highly competitive field of cancer epigenetics.

Ruthenium & Palladium Catalyst Design

Employ this compound as a ligand precursor for the development of advanced transition metal catalysts. Its pyridine core and pendant amine functionality enable the formation of robust complexes with ruthenium and palladium, which have demonstrated high efficiency in hydrogenation and cross-coupling reactions [4][5]. This is particularly relevant for industrial chemists seeking to improve the sustainability and cost-effectiveness of processes by enabling the use of milder conditions and challenging substrates like aryl chlorides.

Functional Materials via Coordination Chemistry

Utilize this compound's ability to act as a bidentate ligand for synthesizing coordination polymers and metal-organic frameworks (MOFs) with tailored properties. Its unique electronic and steric profile, derived from the 4-methyl and N-methyl substituents, can be exploited to fine-tune the porosity, stability, and catalytic activity of the resulting materials for applications in gas storage, separation, and heterogeneous catalysis .

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